
N-(3,4-dimethylphenyl)-N'-(4-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(4-methylphenyl)thiourea, also known as DMPT, is a chemical compound with a molecular formula of C13H14N2S. It is a white crystalline powder that is widely used in scientific research for its various applications. DMPT is a thiourea derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound may act as a methionine analogue and increase the availability of methionine in the body. Methionine is an essential amino acid that is required for various physiological processes, such as protein synthesis and cell growth. This compound may also act as a hydrogen sulfide donor and increase the production of hydrogen sulfide in the body. Hydrogen sulfide is a gasotransmitter that has various physiological functions, such as vasodilation and anti-inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to increase the concentration of methionine in the blood and tissues of animals, which may improve protein synthesis and cell growth. This compound has also been shown to increase the production of hydrogen sulfide in the body, which may have various physiological functions, such as vasodilation, anti-inflammation, and cytoprotection. This compound has been shown to improve the growth performance and feed efficiency of animals, such as pigs, chickens, and fish. It has also been shown to increase the yield and quality of crops, such as rice, wheat, and corn.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-(4-methylphenyl)thiourea has various advantages and limitations for lab experiments. One advantage is that it is a stable and easy-to-handle compound that can be synthesized using various methods. Another advantage is that it has various scientific research applications, such as a feed additive for livestock, as a plant growth regulator, and as a chemical reagent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Another limitation is that the effects of this compound may vary depending on the species, age, and health status of the animals or plants being studied.
将来の方向性
There are various future directions for the scientific research of N-(3,4-dimethylphenyl)-N'-(4-methylphenyl)thiourea. One direction is to further investigate the mechanism of action of this compound and its effects on various physiological processes, such as protein synthesis, cell growth, and metabolism. Another direction is to explore the potential applications of this compound in other fields, such as medicine, environmental science, and material science. For example, this compound may have potential applications in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disease. This compound may also have potential applications in the remediation of contaminated soils and waters, and in the synthesis of new materials with unique properties.
合成法
N-(3,4-dimethylphenyl)-N'-(4-methylphenyl)thiourea can be synthesized using various methods. One common method involves the reaction of 3,4-dimethylaniline with 4-methylphenyl isothiocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is isolated by recrystallization. Another method involves the reaction of 3,4-dimethylphenyl isothiocyanate with 4-methylaniline. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and the product is isolated by filtration and recrystallization.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(4-methylphenyl)thiourea has various scientific research applications, including as a feed additive for livestock, as a plant growth regulator, and as a chemical reagent. As a feed additive, this compound has been shown to improve the growth performance and feed efficiency of animals, such as pigs, chickens, and fish. As a plant growth regulator, this compound has been shown to increase the yield and quality of crops, such as rice, wheat, and corn. As a chemical reagent, this compound has been used in various chemical reactions, such as the synthesis of heterocyclic compounds.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-4-7-14(8-5-11)17-16(19)18-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXRCVPIBUJQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

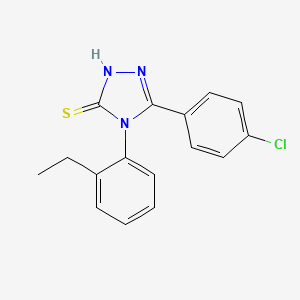
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
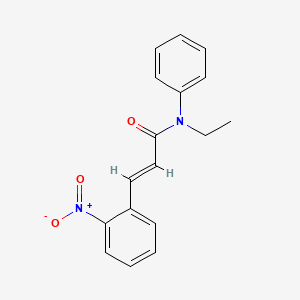
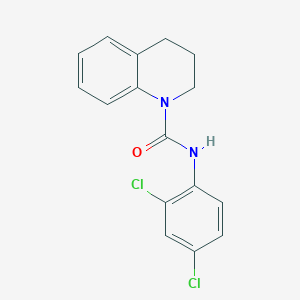
![3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
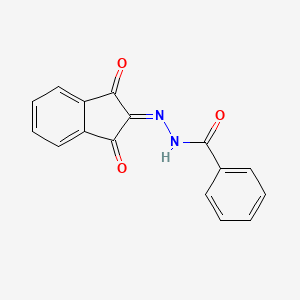
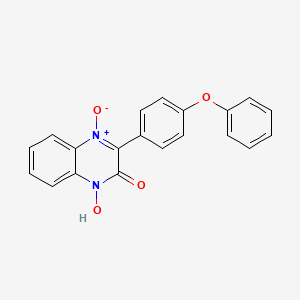
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)

